4-(4-Aminophenyl)-1H-indazol-3-amine
4-(4-Aminophenyl)-1H-indazol-3-amine
Flt3 Inhibitor IV is a potent ATP-competitive inhibitor of Flt3.
Brand Name:
Vulcanchem
CAS No.:
819058-89-4
VCID:
VC0528097
InChI:
InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)
SMILES:
C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N
Molecular Formula:
C13H12N4
Molecular Weight:
224.26 g/mol
4-(4-Aminophenyl)-1H-indazol-3-amine
CAS No.: 819058-89-4
Inhibitors
VCID: VC0528097
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 819058-89-4 |
---|---|
Product Name | 4-(4-Aminophenyl)-1H-indazol-3-amine |
Molecular Formula | C13H12N4 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 4-(4-aminophenyl)-1H-indazol-3-amine |
Standard InChI | InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17) |
Standard InChIKey | KHQLSBOHZQJRPC-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N |
Canonical SMILES | C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N |
Appearance | Solid powder |
Description | Flt3 Inhibitor IV is a potent ATP-competitive inhibitor of Flt3. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV; |
Reference | 1: Lange A, Jaskula E, Lange J, Dworacki G, Nowak D, Simiczyjew A, Mordak-Domagala M, Sedzimirska M. The sorafenib anti-relapse effect after alloHSCT is associated with heightened alloreactivity and accumulation of CD8+PD-1+ (CD279+) lymphocytes in marrow. PLoS One. 2018 Jan 5;13(1):e0190525. doi: 10.1371/journal.pone.0190525. eCollection 2018. PubMed PMID: 29304116; PubMed Central PMCID: PMC5755786. 2: Zawada AM, Schneider JS, Michel AI, Rogacev KS, Hummel B, Krezdorn N, Müller S, Rotter B, Winter P, Obeid R, Geisel J, Fliser D, Heine GH. DNA methylation profiling reveals differences in the 3 human monocyte subsets and identifies uremia to induce DNA methylation changes during differentiation. Epigenetics. 2016 Apr 2;11(4):259-72. doi: 10.1080/15592294.2016.1158363. Epub 2016 Mar 28. PubMed PMID: 27018948; PubMed Central PMCID: PMC4889294. 3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775. 4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023. 5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660. 6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847. |
PubChem Compound | 16125106 |
Last Modified | Nov 11 2021 |
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